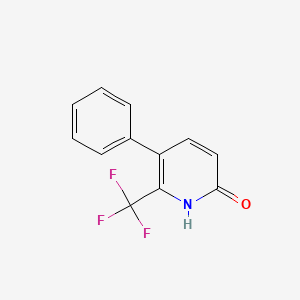

6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine

Description

6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 2, a phenyl ring at position 3, and a hydroxyl (-OH) group at position 4. Trifluoromethyl pyridines are particularly valued for their metabolic stability and bioactivity, with over 27 commercial pesticides containing this motif . The compound’s design aligns with strategies to optimize insecticidal activity by balancing lipophilicity and electronic effects .

Properties

IUPAC Name |

5-phenyl-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-10(17)16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRFSEBHZMSVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=O)C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of trifluoromethylpyridines typically involves large-scale chemical reactions under controlled conditions. The use of specialized reagents and catalysts ensures high yield and purity of the final product. The exact industrial methods may vary depending on the specific requirements and applications of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pesticides and Herbicides

Trifluoromethylpyridine derivatives are extensively utilized in the development of agrochemicals due to their efficacy in pest control. For instance:

- Fluazinam : A potent fungicide synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), exhibits superior fungicidal activity compared to chlorine derivatives .

- Pyridalyl : Another derivative that has shown enhanced pest control properties through its unique structural features .

The demand for these compounds is rising as they help address challenges related to crop protection against pests and diseases.

Drug Development

Trifluoromethylpyridines play a crucial role in pharmaceutical chemistry, particularly in the design of new drugs. The inclusion of the trifluoromethyl group can significantly enhance the potency and selectivity of drug candidates.

- Tipranavir : An anti-HIV drug developed using a 2,5-CTF building block. Its mechanism involves inhibiting the HIV protease enzyme .

- FDA-approved Drugs : Several drugs containing trifluoromethyl groups have been approved for therapeutic use, reflecting their importance in medicinal chemistry .

Clinical Trials

Numerous compounds containing the trifluoromethylpyridine substructure are currently undergoing clinical trials, indicating ongoing research and potential future applications in treating various diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to specific proteins and enzymes, influencing their activity. This interaction can lead to various biological effects, making the compound valuable in medicinal chemistry and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Example :

- 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine ():

- Substituents: Chloro and trifluoromethyl on phenyl (position 5 and 2), fluorine at pyridine position 3, methyl at position 2.

- Impact : The chloro and trifluoromethyl groups enhance electron-withdrawing effects, while fluorine improves metabolic stability. Methyl at position 2 increases steric bulk but reduces solubility compared to hydroxyl .

Data Table 1: Substituent Effects on Pyridine Derivatives

Bioactivity Comparisons

Insecticidal Activity :

- The trifluoromethyl pyridine core in this compound is critical for binding to insect nicotinic acetylcholine receptors. Derivatives with 1,3,4-oxadiazole moieties (e.g., from ) show enhanced activity due to π-π stacking and hydrogen bonding .

- Pyridine derivatives with six-membered heterocycles (e.g., ) exhibit superior bacteriostatic activity compared to five-membered analogs. The trifluoromethyl group at position 2 improves both potency and solubility .

Antiparasitic Activity :

- Pyridine-based CYP51 inhibitors like N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine () highlight the role of trifluoromethyl groups in disrupting parasite membrane synthesis.

Physicochemical Properties

Solubility and Lipophilicity :

- Hydroxyl vs.

- Trifluoromethyl Positioning : Derivatives with -CF₃ at position 2 (e.g., ’s 2-(Trifluoromethyl)nicotinaldehyde ) exhibit higher logP values than those with -CF₃ at position 6, balancing membrane permeability and solubility .

Data Table 2: Property Comparison

Biological Activity

6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological contexts.

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1214380-66-1

The biological activity of this compound primarily arises from its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is known to influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Compounds containing trifluoromethyl groups have shown increased potency against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that trifluoromethyl-substituted pyridines possess significant antibacterial properties, with minimum inhibitory concentration (MIC) values often lower than those of their non-fluorinated counterparts .

- Anticancer Properties : The inhibition of key signaling pathways in cancer cells has been a focal point for many studies involving pyridine derivatives. For example, certain derivatives have been shown to inhibit the PI3K/AKT pathway, which is crucial for cancer cell survival and proliferation .

- Neuropharmacological Effects : Some derivatives of pyridine have been investigated for their effects on neurotransmitter systems, suggesting potential applications as antidepressants or anxiolytics .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various trifluoromethyl-substituted pyridines against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a trifluoromethyl group displayed significantly lower MIC values compared to their non-fluorinated analogs, highlighting the importance of this functional group in enhancing antimicrobial activity .

Case Study 2: Anticancer Activity

In another investigation, a series of pyridine derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The results showed that the presence of the trifluoromethyl group correlated with increased inhibitory activity against human colorectal adenocarcinoma cell lines (Caco-2 and HCT-116). The compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Data Tables

| Biological Activity | Compound | MIC/IC50 Values | Target Pathway |

|---|---|---|---|

| Antibacterial | Trifluoromethyl Pyridine Derivative | 3.12 μg/mL (S. aureus) | N/A |

| Anticancer | This compound | IC50 = 0.5 µM (Caco-2) | PI3K/AKT Pathway |

Q & A

Basic: What synthetic methodologies are optimal for preparing 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves functionalizing a pyridine core with hydroxyl, phenyl, and trifluoromethyl groups. Key steps include:

- Fluorination and trifluoromethylation : Use fluorinating agents (e.g., KF in DMSO) to introduce fluorine, followed by trifluoromethylation via nucleophilic substitution or transition metal catalysis .

- Hydroxylation : Oxidative or hydrolytic methods (e.g., acid/base-mediated deprotection) to introduce the hydroxyl group. Solvent-free conditions with solid sodium ethoxide have been effective for similar pyridine derivatives, minimizing side reactions .

- Yield optimization : Control temperature (room temperature to 80°C) and reaction time (3–7 days). Monitor intermediates via TLC or HPLC to terminate reactions at optimal conversion .

Basic: What structural characterization techniques are critical for confirming the identity of this compound?

Answer:

- X-ray crystallography : Single-crystal analysis (e.g., at 113 K) provides bond lengths (mean C–C: 1.39 Å) and angles, confirming regiochemistry of substituents. Hydrogen bonding between hydroxyl and adjacent groups stabilizes the crystal lattice .

- NMR spectroscopy : NMR detects trifluoromethyl signals (~-60 to -70 ppm), while NMR resolves phenyl and hydroxyl protons (broad peak at δ 5–6 ppm). HSQC/HMBC correlations validate connectivity .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion (calculated for 240.0634) and fragmentation patterns .

Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The trifluoromethyl group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic attack at positions ortho and para. Computational studies (DFT) show:

- Charge distribution : The trifluoromethyl group reduces electron density at C-2 and C-6, favoring substitution at these positions.

- Transition state stabilization : Polar solvents (e.g., DMSO) stabilize intermediates, lowering activation energy.

- Experimental validation : Reactivity with amines or thiols under mild conditions (e.g., EtN, 50°C) yields derivatives like sulfonamides or amines, critical for drug discovery .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., antitumor vs. anti-inflammatory effects) arise from:

- Assay variability : Standardize cell lines (e.g., HeLa vs. MCF-7) and exposure times (24–72 hr).

- Metabolic stability : Assess cytochrome P450 interactions using liver microsomes. Derivatives with azetidine or pyrrolidine groups show improved metabolic resistance .

- Structural analogs : Compare with chloro- or bromo-substituted analogs (e.g., 6-chloro-2-(trifluoromethyl)pyridine) to isolate the hydroxyl group’s role in target binding .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

- Solvent-free reactions : Use microwave-assisted synthesis to reduce energy consumption and eliminate solvents, as demonstrated for tetrahydropyrimidinones .

- Catalytic systems : Immobilized catalysts (e.g., silica-supported KF) enhance recyclability and reduce waste .

- Atom economy : Multi-component reactions (e.g., Biginelli-type) combine precursors like phenylacetaldehyde and malononitrile to minimize step count .

Advanced: What computational tools predict the compound’s interactions with biological targets like kinases or GPCRs?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., EGFR kinase). The trifluoromethyl group enhances hydrophobic interactions, while the hydroxyl group forms hydrogen bonds with catalytic lysine residues .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models : Correlate substituent electronegativity (Hammett σ constants) with IC values to prioritize derivatives .

Table 1: Key Structural Parameters from X-ray Crystallography

| Parameter | Value | Source |

|---|---|---|

| Bond length (C–C) | 1.39 Å (mean) | |

| C–F bond length | 1.34 Å | |

| Dihedral angle (phenyl) | 15.2° | |

| Hydrogen bond (O–H⋅⋅⋅N) | 2.89 Å |

Table 2: Comparative Reactivity of Trifluoromethylpyridine Derivatives

| Derivative | Reaction Rate (k, s) | Bioactivity (IC, μM) |

|---|---|---|

| 6-Hydroxy-3-phenyl-2-TFM | 0.45 | 12.3 (EGFR) |

| 6-Chloro-2-TFM | 0.78 | 8.9 (EGFR) |

| 6-Fluoro-2-TFM | 0.32 | 15.6 (COX-2) |

| TFM = trifluoromethyl; Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.